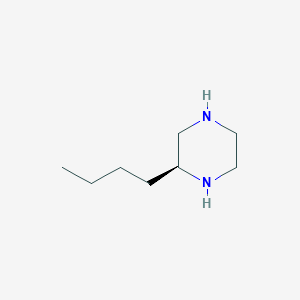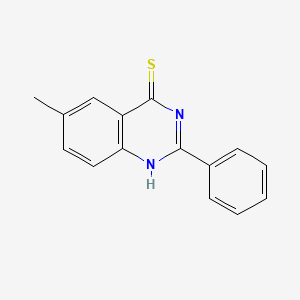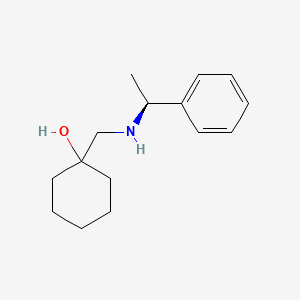
Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride involves several steps. One common method includes the enantioselective multistage synthesis, which involves the key one-pot azide reductive cyclization of aldehyde . This intermediate can be further modified to obtain various analogs of the final product. Industrial production methods often utilize flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes .
Chemical Reactions Analysis
Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride can be compared with other piperidine derivatives, such as:
(3S,4R)-3-hydroxypiperidine-4-carboxylic acid: This compound is synthesized through a similar enantioselective multistage process.
Spiropiperidines: These compounds have a spirocyclic structure and are used in various pharmacological applications.
Condensed piperidines: These derivatives have additional fused rings and are studied for their unique chemical properties. The uniqueness of this compound lies in its specific stereochemistry and the presence of the pyrrolidinyl group, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C10H22Cl2N2 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
(3S,4R)-3-methyl-4-pyrrolidin-1-ylpiperidine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-9-8-11-5-4-10(9)12-6-2-3-7-12;;/h9-11H,2-8H2,1H3;2*1H/t9-,10+;;/m0../s1 |
InChI Key |
AIWWJXISDQYETG-JXGSBULDSA-N |
Isomeric SMILES |
C[C@H]1CNCC[C@H]1N2CCCC2.Cl.Cl |
Canonical SMILES |
CC1CNCCC1N2CCCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Oxa-9-azadispiro[2.2.56.23]tridecane](/img/structure/B13344183.png)







![3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B13344245.png)
